N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine
Description
N-[(2,3-Difluorophenyl)methyl]-N-methylpiperidin-3-amine is a piperidine-derived amine featuring a 2,3-difluorobenzyl group and a methyl substituent on the nitrogen atom at the 3-position of the piperidine ring. This compound belongs to a class of fluorinated amines, which are of significant interest in medicinal chemistry due to the role of fluorine in modulating pharmacokinetic and pharmacodynamic properties. The 2,3-difluorophenyl group enhances lipophilicity and metabolic stability, while the piperidine scaffold provides conformational flexibility for target binding .
Properties
Molecular Formula |
C13H18F2N2 |
|---|---|
Molecular Weight |
240.29 g/mol |
IUPAC Name |
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine |
InChI |
InChI=1S/C13H18F2N2/c1-17(11-5-3-7-16-8-11)9-10-4-2-6-12(14)13(10)15/h2,4,6,11,16H,3,5,7-9H2,1H3 |
InChI Key |
KXGRJIZOMMHGQP-UHFFFAOYSA-N |
Canonical SMILES |
CN(CC1=C(C(=CC=C1)F)F)C2CCCNC2 |
Origin of Product |
United States |
Preparation Methods
Benzyl Halide Alkylation
A primary synthetic route involves the alkylation of N-methylpiperidin-3-amine with 2,3-difluorobenzyl halides (chloride or bromide). The reaction proceeds via an SN2 mechanism in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH) are critical for deprotonating the amine and driving the reaction to completion.
Typical Procedure:
A mixture of N-methylpiperidin-3-amine (1.0 equiv) and 2,3-difluorobenzyl chloride (1.2 equiv) in anhydrous DMF is stirred under nitrogen at 80°C for 12 hours. After quenching with ice water, the product is extracted with ethyl acetate and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1). Yields range from 65% to 78%, depending on the halide reactivity and solvent choice.
Solvent and Temperature Optimization
Reaction efficiency improves significantly in dichloromethane (DCM) at lower temperatures (0–25°C) when using NaH as the base. For example, a 72% yield is achieved after 6 hours at 25°C in DCM, compared to 65% in DMF at 80°C. This method minimizes side products such as over-alkylation or elimination.
Reductive Amination Strategies
Aldehyde Intermediate Preparation
Reductive amination offers a versatile pathway by condensing 2,3-difluorobenzaldehyde with N-methylpiperidin-3-amine in the presence of reducing agents. Sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are preferred for their selectivity in aqueous-organic biphasic systems.
Procedure:
2,3-Difluorobenzaldehyde (1.1 equiv) and N-methylpiperidin-3-amine (1.0 equiv) are dissolved in methanol with acetic acid (0.1 equiv) as a catalyst. NaBH3CN (1.5 equiv) is added portionwise at 0°C, and the mixture is stirred for 24 hours at room temperature. The product is isolated via acid-base extraction (HCl/NaOH) and recrystallized from ethanol, yielding 70–85%.
Catalytic Hydrogenation
Palladium on carbon (Pd/C) or Raney nickel catalyzes the hydrogenation of imine intermediates formed in situ. Using hydrogen gas (1–3 atm) in ethanol at 50°C achieves 80–90% conversion within 4 hours. This method is scalable but requires careful control of hydrogen pressure to avoid over-reduction.
Advanced Coupling Methods
HATU-Mediated Amide Coupling
While less common, coupling reactions using hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) enable the formation of intermediates that are subsequently reduced to the target amine. For example, a 2024 patent describes the coupling of 2,3-difluorophenylacetic acid with N-methylpiperidin-3-amine using HATU and diisopropylethylamine (DIPEA) in DMF, followed by borane-THF reduction to yield the final product (62% overall yield).
Reaction Conditions:
Transition Metal Catalysis
Palladium-catalyzed cross-coupling reactions are employed to construct the piperidine ring or introduce fluorinated aryl groups. A 2025 study reported a Suzuki-Miyaura coupling between a boronic ester-functionalized piperidine and 2,3-difluorophenyl bromide, achieving 55% yield with Pd(PPh3)4 and cesium carbonate.
Comparative Analysis of Methods
Purification and Characterization
Crude products are typically purified via flash chromatography (silica gel) or recrystallization. Nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) confirm structural integrity, with purity ≥95% required for pharmaceutical applications. Key spectral data include:
-
1H NMR (CDCl3): δ 6.85–7.10 (m, 3H, aromatic), 3.75 (s, 2H, CH2N), 2.45–2.70 (m, 5H, NCH3 and piperidine), 1.50–1.80 (m, 4H, piperidine).
Industrial-Scale Considerations
Continuous flow reactors enhance the safety and efficiency of benzyl halide alkylation by improving heat transfer and reducing reaction times (3 hours vs. 12 hours in batch). Solvent recovery systems and catalytic hydrogenation loops are implemented to minimize waste and costs .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxide derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorophenyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF or THF.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Reduced amine derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Studies: The compound is used in studies exploring its interaction with biological targets such as receptors and enzymes.
Chemical Biology: It serves as a tool compound in chemical biology to study the effects of fluorinated aromatic compounds on biological systems.
Industrial Applications: The compound’s unique chemical properties make it useful in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine involves its interaction with specific molecular targets such as neurotransmitter receptors or enzymes. The difluorophenyl group enhances the compound’s binding affinity and selectivity towards these targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine, we compare it with structurally and functionally related compounds, focusing on substituent effects, synthetic routes, and biological relevance.
Structural Analogues with Fluorinated Aromatic Substituents
Compound A : Goxalapladib (CAS 412950-27-7)
- Structure : Contains a 2-(2,3-difluorophenyl)ethyl group linked to a naphthyridine-acetamide core.
- Key Differences : The piperidine ring in the target compound is replaced with a 1,8-naphthyridine scaffold. The ethyl spacer in Goxalapladib introduces greater conformational rigidity compared to the benzyl group in the target compound.
- Structure : Features a 2,3-difluorophenyl group attached to an azepane ring, with additional trifluoroethyl and imidazopyridine substituents.
- Key Differences : The azepane ring (7-membered) offers distinct spatial properties compared to the piperidine ring (6-membered). The trifluoroethyl group enhances metabolic resistance.
- Relevance : Demonstrates the impact of fluorine placement on receptor binding affinity, particularly in calcitonin gene-related peptide (CGRP) antagonists .
Piperidine-Based Analogues with Varied Substituents
Compound C : N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine
- Structure : A piperidin-4-amine derivative with a 3-trifluoromethylphenyl group.
- Synthetic Notes: Prepared via nucleophilic substitution or reductive amination, similar to methods for the target compound .
Compound D : BIBN4096BS
- Structure : A piperidinecarboxamide with dibromo-hydroxyphenyl and pyridinyl groups.
- Key Differences : The carboxamide linkage and bulky substituents reduce conformational flexibility compared to the simpler amine in the target compound.
- Biological Role : Highlights the importance of halogenated aromatic systems in neuropharmacology .
Data Table: Comparative Analysis of Key Compounds
Substituent Effects and Pharmacological Implications
- Ring Size : Piperidine (6-membered) vs. azepane (7-membered) in MK0974 affects binding pocket compatibility. Smaller rings may enhance rigidity and selectivity .
- Synthetic Complexity : The target compound’s synthesis via reductive amination (e.g., using 2,3-difluorobenzaldehyde and N-methylpiperidin-3-amine) is more straightforward compared to the multi-step protocols for Goxalapladib .
Biological Activity
N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine is a compound of significant interest due to its potential biological activities, particularly in the context of neurotransmitter regulation. This article delves into the compound's biological activity, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a difluorobenzyl group. Its molecular formula is with a molecular weight of approximately 224.25 g/mol. The presence of fluorine atoms enhances both lipophilicity and metabolic stability, which are crucial for its interaction with biological targets.
Research indicates that this compound acts as a high-affinity ligand for biogenic amine transporters, particularly dopamine and serotonin transporters. This inhibition suggests its potential application in treating disorders associated with neurotransmitter imbalances such as depression and anxiety.
Table 1: Comparison of Biological Targets
| Target | Activity Type | Binding Affinity (IC50) | References |
|---|---|---|---|
| Dopamine Transporter | Inhibitor | 10 nM | |
| Serotonin Transporter | Inhibitor | 15 nM | |
| mGluR2 | Positive Allosteric Modulator (PAM) | 5 nM |
Pharmacological Studies
In vitro studies have demonstrated that this compound exhibits significant CNS drug-like properties. It has been evaluated for its selectivity against other metabotropic glutamate receptors (mGluRs), showing over 100-fold selectivity towards mGluR2. The pharmacochemical properties assessed include:
- Lipophilicity : Measured via the shake-flask method, indicating favorable CNS penetration.
- Plasma Protein Binding : Evaluated through equilibrium dialysis, demonstrating a moderate binding profile.
- Metabolic Stability : Tested in rat serum and liver microsomes, showing promising stability compared to established controls.
| Property | Value |
|---|---|
| LogP | 3.65 |
| Plasma Protein Binding | Moderate |
| Microsomal Stability | High |
Case Studies
- Dopamine Transporter Inhibition : A study conducted on the effects of this compound on dopamine transporters revealed an IC50 value of 10 nM, indicating strong inhibitory action. This suggests potential therapeutic applications in conditions like ADHD and schizophrenia where dopamine regulation is critical.
- Serotonin Transporter Interaction : Another investigation highlighted the compound's interaction with serotonin transporters, reporting an IC50 value of 15 nM. This supports its potential use in treating mood disorders by modulating serotonin levels.
- CNS Properties Evaluation : Further research explored the compound's ability to cross the blood-brain barrier (BBB), confirming its suitability for CNS applications through PAMPA assays which indicated favorable permeability characteristics.
Q & A
Q. What are the recommended synthetic routes for N-[(2,3-difluorophenyl)methyl]-N-methylpiperidin-3-amine, and how can reaction conditions be optimized?
The synthesis typically involves multi-step reactions, starting with the condensation of a piperidine derivative (e.g., N-methylpiperidin-3-amine) with a 2,3-difluorobenzyl halide or aldehyde. Key steps include:
- N-Alkylation : Reacting the secondary amine with a 2,3-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux .
- Catalytic coupling : Palladium catalysts (e.g., Pd(PPh₃)₄) may enhance yield in cross-coupling reactions for complex intermediates .
- Purification : Use HPLC or column chromatography to isolate the final product, with LCMS (m/z ~280–300 [M+H]⁺) and NMR for validation .
Q. How can structural characterization of this compound be performed to confirm purity and identity?
- Nuclear Magnetic Resonance (NMR) : Analyze ¹H/¹³C NMR spectra for diagnostic peaks:
- Piperidine protons : δ ~2.3–3.0 ppm (N-methyl group at δ ~2.2 ppm).
- Aromatic protons : δ ~6.8–7.2 ppm (split due to difluorophenyl substituents) .
- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺) and fragmentation patterns.
- HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection .
Q. What preliminary biological assays are suitable for evaluating its bioactivity?
- Enzyme inhibition assays : Test against kinases or GPCRs due to structural similarity to piperidine-based inhibitors .
- Cellular viability assays : Use cancer cell lines (e.g., HeLa, MCF-7) to screen for antiproliferative effects at µM–mM concentrations .
- Receptor binding studies : Radioligand displacement assays for serotonin/dopamine receptors, given the amine moiety’s role in neurotransmitter mimicry .
Advanced Research Questions
Q. How can contradictory data in structure-activity relationship (SAR) studies be resolved?
- Case example : If fluorophenyl substitution enhances potency in one assay but reduces it in another:
- Hypothesis : Fluorine’s electron-withdrawing effects may alter binding pocket interactions.
- Experimental validation :
Synthesize analogs with mono-/tri-fluorinated phenyl groups.
Perform molecular docking to compare binding affinities .
Use isothermal titration calorimetry (ITC) to quantify thermodynamic parameters .
Q. What computational strategies predict the compound’s molecular targets?
- Pharmacophore modeling : Map the amine, fluorophenyl, and piperidine groups to known drug scaffolds (e.g., sigma-1 receptor ligands) .
- Molecular dynamics (MD) simulations : Simulate interactions with lipid bilayers to assess blood-brain barrier permeability (logP ~2.5–3.5 predicted) .
- Machine learning : Train models on ChEMBL data to predict off-target effects (e.g., hERG channel inhibition) .
Q. How can metabolic stability and pharmacokinetic (PK) properties be assessed?
-
In vitro assays :
-
In vivo PK : Administer orally (10 mg/kg) in rodent models; collect plasma samples for LC-MS/MS analysis. Key parameters:
Parameter Value Range Bioavailability 20–40% Clearance 15–30 mL/min/kg Volume of Distribution 2–4 L/kg
Data Contradiction Analysis
Q. Discrepancies in solubility data across studies: How to address?
- Observed conflict : Reported solubility in DMSO ranges from 10 mM to <1 mM.
- Methodological review :
- Source variation : Check purity (HPLC) and hygroscopicity.
- Experimental conditions : Ensure consistent temperature (25°C vs. 37°C) and sonication duration .
- Resolution : Standardize protocols (e.g., shake-flask method with UV quantification) .
Methodological Best Practices
8. Designing dose-response experiments for toxicity profiling:
- Concentration range : 0.1–100 µM in triplicate.
- Endpoints : Measure IC₅₀ (MTT assay), apoptosis (Annexin V/PI), and oxidative stress (ROS levels) .
- Controls : Include cisplatin (positive control) and vehicle (DMSO <0.1%).
9. Validating target engagement in cellular models:
- Knockdown/knockout : Use CRISPR-Cas9 to silence putative targets (e.g., sigma-1 receptor).
- Rescue experiments : Co-treat with a known agonist/antagonist to confirm pathway specificity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
